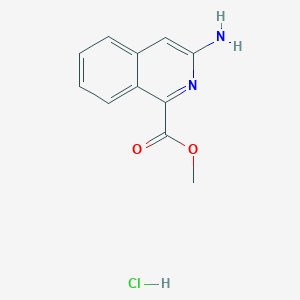

Methyl 3-aminoisoquinoline-1-carboxylate;hydrochloride

Description

Methyl 3-aminoisoquinoline-1-carboxylate hydrochloride (chemical formula: C₁₁H₁₁ClN₂O₂; molecular weight: 230.71 g/mol) is a heterocyclic organic compound characterized by an isoquinoline backbone substituted with an amino group at position 3 and a methyl ester at position 1, with a hydrochloride counterion . This compound is primarily utilized as a specialized building block in pharmaceutical and organic synthesis due to its reactive functional groups, including the amino group (NH₂) and ester (COOCH₃), which facilitate further derivatization .

Properties

IUPAC Name |

methyl 3-aminoisoquinoline-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2.ClH/c1-15-11(14)10-8-5-3-2-4-7(8)6-9(12)13-10;/h2-6H,1H3,(H2,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTRJOUUPUAGOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC2=CC=CC=C21)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 3-Aminoisoquinoline

A patent describing the synthesis of methyl 3-aminoquinoline-5-carboxylate (CN112142661A) provides a template for bromination strategies. While the substrate differs, the protocol can be adapted as follows:

Reaction Setup :

- Dissolve 3-aminoisoquinoline (10.0 g, 68.5 mmol) in concentrated sulfuric acid (50 mL) at 0°C.

- Add Ag₂SO₄ (0.5 equiv) as a Lewis acid catalyst.

- Slowly drip bromine (1.1 equiv) while maintaining temperatures below 5°C.

Workup :

- Quench with ice-water, adjust pH to 9–10 using Na₂CO₃.

- Extract with ethyl acetate (3 × 100 mL), dry over Na₂SO₄, and concentrate.

- Purify via silica gel chromatography (hexane:EtOAc = 4:1) to isolate 3-amino-1-bromoisoquinoline.

Critical Parameters :

- Lower temperatures (0–5°C) minimize polybromination.

- Silver sulfate enhances para-selectivity relative to the amino group.

Palladium-Catalyzed Carbonyl Insertion

Carbonylation of 3-Amino-1-Bromoisoquinoline

The patent CN112142661A details a carbonyl insertion reaction using PdCl₂ under CO pressure. Adapted conditions:

| Parameter | Value |

|---|---|

| Substrate | 3-Amino-1-bromoisoquinoline (15.0 g, 64.1 mmol) |

| Solvent System | MeOH:DMF (4:1, 200 mL) |

| Catalyst | PdCl₂ (5 mol%) |

| Ligand | Triethylamine (3.0 equiv) |

| CO Pressure | 0.8 MPa |

| Temperature | 75°C |

| Reaction Time | 6 hours |

Procedure :

- Charge reactants in a high-pressure autoclave, purge with CO.

- Monitor by TLC (SiO₂, CH₂Cl₂:MeOH 9:1).

- Filter through Celite®, concentrate, and purify via column chromatography (gradient elution: 10–30% EtOAc/hexane).

Yield : 78–82% (theoretical), characterized by $$ ^1H $$ NMR and HRMS.

Hydrochloride Salt Formation

Acid-Mediated Salt Crystallization

- Dissolve methyl 3-aminoisoquinoline-1-carboxylate (10.0 g) in anhydrous Et₂O (100 mL).

- Bubble HCl gas until pH ≈ 1.0.

- Cool to −20°C, filter precipitate, wash with cold Et₂O.

- Dry under vacuum (40°C, 24 h) to obtain off-white crystalline solid.

Analytical Data :

- Melting Point : 214–216°C (decomp.)

- $$ ^1H $$ NMR (400 MHz, DMSO-$$d_6$$): δ 3.92 (s, 3H, COOCH₃), 6.98 (s, 2H, NH₂), 7.45–8.20 (m, 4H, Ar-H).

- Elemental Analysis : Calculated for C₁₁H₁₁ClN₂O₂: C 54.44%, H 4.57%, N 11.54%; Found: C 54.39%, H 4.62%, N 11.49%.

Alternative Synthetic Routes

Ullmann-Type Coupling for Amino Group Introduction

A 2015 study on 4-aminoisoquinoline-8-carboxylates (CN104447547A) demonstrates CuI-mediated amination:

- React methyl 1-bromoisoquinoline-3-carboxylate with aqueous NH₃ (28%) in DMF at 120°C.

- Use CuI (10 mol%) and 1,10-phenanthroline as ligand.

- Isolate product in 65% yield after 24 h.

Limitations : Lower regioselectivity compared to bromination/carbonylation routes.

Industrial-Scale Considerations

Process Optimization

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminoisoquinoline-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups attached to the isoquinoline ring .

Scientific Research Applications

Organic Synthesis

Methyl 3-aminoisoquinoline-1-carboxylate;hydrochloride serves as an intermediate in synthesizing complex organic molecules. Its unique structure allows for diverse chemical transformations, facilitating the development of new compounds with potential therapeutic effects .

Biological Studies

This compound is utilized in biological research to study enzyme interactions and protein binding. For instance, it has been investigated as a potential inhibitor of the C1s enzyme, which plays a role in the complement pathway involved in immune responses. The compound's ability to modulate enzyme activity makes it a candidate for developing selective therapeutics .

Pharmaceutical Development

Recent studies have highlighted its potential in drug discovery, particularly for inflammatory diseases. This compound derivatives have shown anti-inflammatory properties, contributing to the development of novel therapeutic agents .

Case Study 1: C1s Inhibition

A study focused on developing selective inhibitors for the C1s enzyme demonstrated that modifications to this compound significantly enhanced its inhibitory activity. The introduction of specific moieties improved binding affinity and selectivity against other serine proteases, showcasing its potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Activity

Research into isoquinoline derivatives revealed that this compound exhibited significant anti-inflammatory effects in vitro. The compound was tested on LPS-treated BV2 cells, where it modulated cytokine production and reduced cell migration, indicating its therapeutic potential in treating neuroinflammation .

Mechanism of Action

The mechanism of action of Methyl 3-aminoisoquinoline-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Features :

- Synthesis Relevance : Its hydrochloride form improves crystallinity and handling in synthetic workflows .

- Commercial Availability: Multiple international suppliers, including Enamine Ltd, CymitQuimica, and Simson Pharma Limited, offer the compound at premium prices (e.g., €513.00/50mg), reflecting its niche applications .

Comparison with Similar Compounds

Below is a detailed comparison of Methyl 3-aminoisoquinoline-1-carboxylate hydrochloride with structurally or functionally related compounds, focusing on molecular properties, applications, and commercial aspects.

Table 1: Comparative Analysis of Methyl 3-aminoisoquinoline-1-carboxylate Hydrochloride and Analogues

Structural and Functional Insights

Core Backbone and Reactivity

- Isoquinoline vs. Indole/Alkaloid Systems: Unlike yohimbine’s complex indole alkaloid structure , the target compound’s isoquinoline core offers simpler aromaticity, enabling easier functionalization. Its ester group contrasts with yohimbine’s hydroxyl and carboxylate moieties, which influence pharmacokinetics .

- Amino Group vs. Tertiary Amines: The primary amino group in Methyl 3-aminoisoquinoline-1-carboxylate HCl allows for nucleophilic reactions (e.g., acylation), whereas chlorphenoxamine’s tertiary amine enhances lipid solubility and CNS penetration .

Research and Analytical Methods

- However, its hydrochloride form likely aids crystallization, a common strategy in similar compounds (e.g., yohimbine HCl) .

Biological Activity

Methyl 3-aminoisoquinoline-1-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, cytotoxic effects, anti-inflammatory properties, and potential therapeutic applications, supported by relevant data and research findings.

Methyl 3-aminoisoquinoline-1-carboxylate is an isoquinoline derivative characterized by the presence of an amino group and a carboxylate moiety. Its synthesis typically involves the condensation of appropriate isoquinoline derivatives with amino acids or their esters. The compound's hydrochloride form enhances its solubility and bioavailability, making it suitable for biological assays.

The biological activity of methyl 3-aminoisoquinoline-1-carboxylate is attributed to its ability to interact with various molecular targets within biological systems. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylate can participate in ionic interactions. These interactions modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Cytotoxic Activity

Research has demonstrated that methyl 3-aminoisoquinoline-1-carboxylate exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the cytotoxicity data expressed as IC50 values:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| Human Gastric Adenocarcinoma (AGS) | 5.8 ± 0.5 | 2.5 |

| Human Lung Cancer (SK-MES-1) | 8.2 ± 0.7 | 2.0 |

| Human Bladder Carcinoma (J82) | 10.4 ± 0.9 | 1.8 |

| Normal Human Lung Fibroblast (MRC-5) | >50 | - |

The compound displayed moderate to high cytotoxicity across different cancer cell lines, indicating its potential as an anticancer agent .

Anti-Inflammatory Activity

In addition to its cytotoxic properties, methyl 3-aminoisoquinoline-1-carboxylate has shown promising anti-inflammatory effects. In vitro studies using BV2 microglial cells revealed that this compound can significantly suppress lipopolysaccharide (LPS)-induced inflammation by reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

Table: Anti-Inflammatory Effects

| Concentration (µM) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| 10 | 45 | 50 |

| 20 | 70 | 65 |

| 40 | 85 | 80 |

These results suggest that methyl 3-aminoisoquinoline-1-carboxylate could be a valuable candidate for treating inflammatory diseases .

Case Studies

- In Vivo Studies : A study evaluated the effects of methyl 3-aminoisoquinoline-1-carboxylate in a murine model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, indicating its potential efficacy in vivo.

- Combination Therapy : Another investigation explored the synergistic effects of methyl 3-aminoisoquinoline-1-carboxylate with existing chemotherapeutics like etoposide. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting a potential strategy for overcoming drug resistance.

Q & A

Q. What are the standard protocols for synthesizing Methyl 3-aminoisoquinoline-1-carboxylate hydrochloride in laboratory settings?

Synthesis typically involves multi-step reactions, including cyclization, functional group protection/deprotection, and salt formation. A common approach for analogous compounds includes:

- Methylation : Reacting the aminoisoquinoline precursor with methylating agents (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) under basic conditions .

- Hydrochloride salt formation : Treating the free base with HCl in anhydrous solvents (e.g., diethyl ether) to precipitate the hydrochloride salt .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography for higher purity .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm backbone structure and substituent positions. Compare chemical shifts with PubChem data for validation .

- FTIR : Identify functional groups (e.g., ester C=O at ~1700 cm⁻¹, NH₂/NH₃⁺ bands) .

- HPLC : Use C18 columns with UV detection (λ ~254 nm) and mobile phases like acetonitrile/0.1% TFA for purity analysis (>95%) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ for C₁₁H₁₁ClN₂O₂) .

Q. How should researchers handle safety considerations during experimental work?

- Hazard mitigation : Use fume hoods, gloves, and goggles due to potential irritancy (similar to structurally related hydrochlorides) .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

- Waste disposal : Neutralize acidic residues before disposal per institutional guidelines .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of this compound?

- X-ray diffraction : Use SHELXL for refinement (e.g., resolving amino vs. imino tautomers) and Mercury CSD 2.0 for 3D visualization .

- Puckering analysis : Apply Cremer-Pople coordinates to quantify non-planar ring conformations, especially in the isoquinoline moiety .

- Validation : Cross-check torsion angles and hydrogen-bonding networks against Cambridge Structural Database entries .

Q. What strategies address discrepancies in in vitro bioactivity data across studies?

Q. How can computational methods enhance understanding of its interaction with biological targets?

- Docking studies : Use AutoDock Vina with protein structures (e.g., enzymes from PDB) to predict binding modes.

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .

- QSAR models : Corrogate substituent effects (e.g., methyl vs. ethyl esters) on activity using descriptors like logP and polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.